Tetrahydro-4-methyl-2H-pyran
Overview
Description
Tetrahydro-4-methyl-2H-pyran is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrans. These compounds contain a pyran ring that is saturated and may have various substituents attached, which can significantly alter their chemical properties and reactivity.
Synthesis Analysis
The synthesis of tetrahydro-4-methyl-2H-pyran derivatives can be achieved through several methods. One approach involves a tandem SN2'-Prins cyclization process catalyzed by iron(III), which allows for the creation of multiple stereocenters in a single step . Another method utilizes a one-pot three-component synthesis, where aromatic aldehydes react with malononitrile and dimedone or 4-hydroxycoumarin in the presence of a catalyst such as starch solution , Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst , or tetra-methyl ammonium hydroxide . Additionally, molecular sieve-supported zinc catalysts have been used to synthesize pentasubstituted 4H-pyrans and tetrahydrobenzo[b]pyrans with high yields .
Molecular Structure Analysis
The molecular structure of tetrahydro-4-methyl-2H-pyran derivatives can be complex, with the potential for multiple stereocenters and substituents. The charge density and molecular geometry of related compounds have been studied using X-ray diffraction and computational methods, revealing insights into the properties of specific bonds within the molecule, such as the nitrogen-oxygen bond in a related thiazole derivative .
Chemical Reactions Analysis
Tetrahydro-4-methyl-2H-pyran and its derivatives can undergo various chemical reactions. For instance, the trimerization of R-(+)-6-methyl-tetrahydro-pyran-2-one in the presence of trifluoroacetic acid (TFA) has been observed, which can be monitored by NMR spectroscopy . Additionally, the reactivity of these compounds with nucleophiles has been demonstrated in model reactions, leading to the formation of polysubstituted ring-fused systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-4-methyl-2H-pyran derivatives are influenced by their molecular structure. These properties include solubility, boiling and melting points, and reactivity, which can be tailored through the introduction of different functional groups. The use of green chemistry principles, such as the use of water as a solvent and magnetic nanocatalysts for easy separation, highlights the environmental benefits of certain synthetic methods . The electrogenerated base-promoted synthesis of tetrahydrobenzo[b]pyran derivatives represents another approach to synthesizing these compounds under mild conditions .
Scientific Research Applications
Synthesis of Derivatives
Tetrahydro-4-methyl-2H-pyran has been involved in various synthetic processes. For example, it has been used in the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives, a process catalyzed by Tetra-methyl ammonium hydroxide, offering high yields under mild and neutral conditions (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007). Additionally, its derivatives have been synthesized for use as potential small-molecule inhibitors, demonstrating applications in medicinal chemistry (Shouksmith et al., 2015).
Pharmaceutical Development
In the pharmaceutical industry, Tetrahydro-4-methyl-2H-pyran has been utilized in drug development. For instance, a former antiasthma drug candidate incorporated this compound, utilizing palladium-catalyzed carbon−sulfur bond formation (Norris & Leeman, 2008). Moreover, this compound has been part of the synthesis of PDE9A inhibitors, which are explored for the treatment of cognitive disorders (Verhoest et al., 2012).
Chemical Intermediates
Tetrahydro-4-methyl-2H-pyran has been used in the preparation of important chemical intermediates. For instance, it's been involved in the synthesis of 2,3,4,6-tetrasubstituted tetrahydro-2H-pyrans, a process that allows the creation of multiple stereocenters in a single step (Scoccia et al., 2017).
Educational Applications
This compound also finds application in educational settings. It has been used in undergraduate organic laboratory projects, providing a context for students to explore multicomponent reactions and reaction scope (Dintzner et al., 2012).
Catalytic Processes
Tetrahydro-4-methyl-2H-pyran plays a role in catalytic processes, such as in the environmentally friendly synthesis of tetrahydrobenzo[b]pyran derivatives. This synthesis, facilitated by ionic liquid catalysts, highlights the compound's utility in green chemistry (Hu et al., 2014).
Safety And Hazards
Tetrahydro-4-methyl-2H-pyran is considered hazardous. It is highly flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and store in a well-ventilated place .
Relevant Papers
The relevant paper retrieved is "RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2H …" . Further analysis of this paper might provide more detailed information about the safety assessment of Tetrahydro-4-methyl-2H-pyran.
properties
IUPAC Name |
4-methyloxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6-2-4-7-5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRKATYHWPCGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197056 | |
Record name | Tetrahydro-4-methyl-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-4-methyl-2H-pyran | |
CAS RN |
4717-96-8 | |
Record name | Tetrahydro-4-methyl-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4717-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4-methyl-2H-pyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydro-4-methyl-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-4-methyl-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrahydro-4-methylpyran | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS4U6NTM6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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